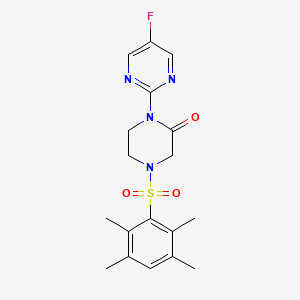
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of certain types of cancer and autoimmune diseases.
作用机制
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one works by selectively inhibiting the activity of BTK. BTK is a key component of the B-cell receptor signaling pathway, which is important for the survival and proliferation of B-cells. Inhibition of BTK leads to the suppression of B-cell activation and proliferation, which can be beneficial in the treatment of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one are primarily related to its inhibition of BTK. Inhibition of BTK leads to the suppression of B-cell activation and proliferation, which can result in the reduction of tumor growth and the suppression of autoimmune responses.
实验室实验的优点和局限性
One advantage of using 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one in lab experiments is its selectivity for BTK. This allows for more targeted inhibition of the B-cell receptor signaling pathway, which can reduce the risk of off-target effects. However, a limitation of using this compound is its relatively low solubility in water, which can make it difficult to formulate for certain applications.
未来方向
There are several potential future directions for research on 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one. One area of interest is the development of more effective formulations of the compound for use in clinical applications. Additionally, further research is needed to better understand the mechanisms of action of the compound and its potential applications in the treatment of other diseases. Finally, there is a need for more clinical trials to determine the safety and efficacy of the compound in humans.
合成方法
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one involves several steps. The process starts with the reaction of 5-fluoropyrimidine-2-carboxylic acid with 1,1'-carbonyldiimidazole to form the corresponding imidazolide. This is followed by the addition of 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine to the reaction mixture, resulting in the formation of the desired product.
科学研究应用
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one has been extensively studied for its potential applications in the treatment of cancer and autoimmune diseases. In preclinical studies, it has been shown to be effective in inhibiting the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. Additionally, it has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c1-11-7-12(2)14(4)17(13(11)3)27(25,26)22-5-6-23(16(24)10-22)18-20-8-15(19)9-21-18/h7-9H,5-6,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUZEOONDZDFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

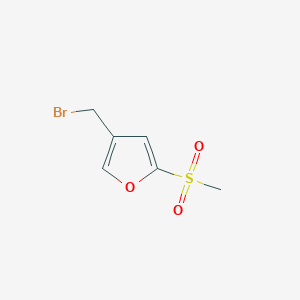
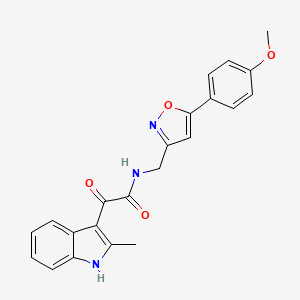
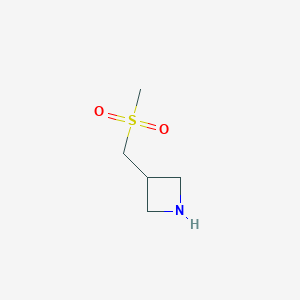
![N-(3-fluorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2583825.png)
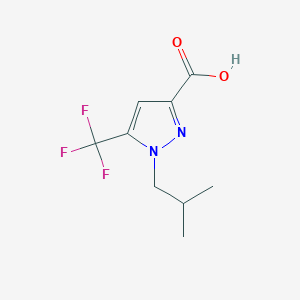

![methyl 8-methyl-6-(4-methylphenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2583828.png)
![1-(2-Thienylsulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2583830.png)
![8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B2583831.png)

![2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]-1,3-dihydroindene-2-carboxamide](/img/structure/B2583838.png)

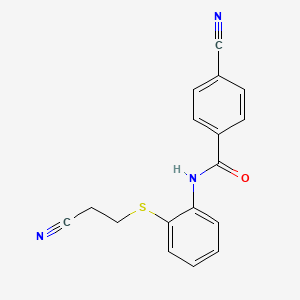
![1-[(4-bromophenyl)sulfonyl]-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole](/img/structure/B2583842.png)